3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both pyrimidine and indole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the coupling of 4,6-dimethyl-2-aminopyrimidine with an indole derivative. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: Both the indole and pyrimidine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, while the pyrimidine ring can interact with enzymes involved in nucleotide synthesis . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine core but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and overall structure.
Uniqueness
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to its combination of both pyrimidine and indole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H23N5O/c1-13-11-14(2)24-19(23-13)21-10-8-18(25)20-9-7-15-12-22-17-6-4-3-5-16(15)17/h3-6,11-12,22H,7-10H2,1-2H3,(H,20,25)(H,21,23,24) |
InChI Key |
PAJWRLCAGQATAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
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